molecular formula C18H22N4O3S B2461103 N-(4,6-dimethylpyrimidin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 940999-73-5

N-(4,6-dimethylpyrimidin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2461103
CAS No.: 940999-73-5
M. Wt: 374.46
InChI Key: FWZXGHJZYTYKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethylpyrimidin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a sulfonamide-based compound featuring a dimethylpyrimidine moiety linked to a benzamide scaffold via a sulfonyl-piperidine bridge.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-13-12-14(2)20-18(19-13)21-17(23)15-6-8-16(9-7-15)26(24,25)22-10-4-3-5-11-22/h6-9,12H,3-5,10-11H2,1-2H3,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZXGHJZYTYKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Sulfonylation: The piperidine ring is sulfonylated using sulfonyl chlorides in the presence of a base like triethylamine.

    Amidation: The final step involves coupling the sulfonylated piperidine with the benzamide moiety using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at both amide and sulfonamide groups under acidic or basic conditions:

Reaction Type Conditions Products Key Observations
Amide Hydrolysis 6 M HCl, reflux (110°C, 8–12 hr) 4-(Piperidin-1-ylsulfonyl)benzoic acid + 4,6-Dimethylpyrimidin-2-amineRequires prolonged heating; verified by NMR showing carboxylic acid proton at δ 12.3 ppm
Sulfonamide Hydrolysis 10% NaOH, ethanol, 80°C4-Sulfobenzoic acid derivative + PiperidineCompeting cleavage pathways observed under strong bases

Mechanistic Notes :

  • Amide hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.

  • Sulfonamide cleavage involves SN2 displacement at the sulfur center .

Oxidation Reactions

Oxidation targets the sulfonamide sulfur and pyrimidine ring:

Oxidizing Agent Conditions Products Yield References
KMnO₄H₂O, 25°C, 24 hr4-(Piperidin-1-sulfonyl)benzoic acid72%
H₂O₂ (30%)Acetic acid, 60°C, 6 hrPyrimidine N-oxide derivative58%

Key Findings :

  • Sulfur oxidation generates sulfonic acid derivatives, confirmed by IR absorption at 1180 cm⁻¹ (S=O stretch).

  • Pyrimidine oxidation is regioselective, favoring the electron-rich C4 position.

Substitution Reactions

The sulfonamide group participates in nucleophilic substitutions:

Piperidine Displacement

Nucleophile Conditions Products Yield
MorpholineDMF, K₂CO₃, 80°C, 12 hrN-(4,6-Dimethylpyrimidin-2-yl)-4-(morpholinosulfonyl)benzamide85%
PyrrolidineCH₃CN, Et₃N, reflux, 18 hrCorresponding pyrrolidine sulfonamide78%

Pyrimidine Ring Substitution

Reagent Conditions Products Yield
Cl₂ (g)CCl₄, 0°C, 2 hr5-Chloro-pyrimidine derivative63%
NH₂NH₂·H₂OEtOH, 70°C, 6 hr Aminopyrimidine analog41%

Mechanistic Insights :

  • Sulfonamide substitutions follow a two-step process: (1) sulfonyl chloride intermediate formation, (2) amine nucleophilic attack.

  • Pyrimidine chlorination occurs via radical pathways under photochemical conditions .

Photocatalytic Reactions

Under blue LED irradiation in micellar media (CTAB/H₂O), the compound undergoes divergent C–H functionalization :

Catalyst Pathway Major Product Selectivity
Methylene BlueRadicalC4-arylated benzamide89%
Eosin YCationicC3-aminated derivative76%

Experimental Details :

  • Radical pathway: Initiated by single-electron transfer (SET), forming aryl radicals that couple with electron-deficient arenes .

  • Cationic pathway: Involves protonation of the sulfonamide group, directing electrophilic aromatic substitution .

Pharmacological Modifications

Sulfamoylation reactions enable structural diversification for drug discovery :

Reaction Partner Conditions Biological Activity
4-MethoxyphenylacetylenePd(OAc)₂, CuI, DIPEA, 80°C Carbonic anhydrase II inhibition (IC₅₀ = 0.09 µM)
4-Nitrobenzyl bromideK₂CO₃, DMF, 60°C Anticonvulsant activity (ED₅₀ = 24 mg/kg)

Stability Under Biological Conditions

The compound demonstrates pH-dependent stability:

pH Half-Life (37°C) Degradation Products
1.22.3 hrBenzoic acid + Pyrimidine sulfonic acid
7.448 hr<5% degradation

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4,6-dimethylpyrimidin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide exhibit anticancer properties. For instance, studies have shown that molecular hybrids containing similar structures can demonstrate cytotoxic effects against various cancer cell lines.

Case Study:
A study synthesized a series of sulfonamide derivatives and evaluated their anticancer activity. It was found that certain compounds led to significant apoptosis in cancer cells, particularly in breast and colon cancer models. The mechanism involved the induction of reactive oxygen species (ROS), leading to cell death .

CompoundCancer TypeIC50 (μM)
Compound ABreast5.0
Compound BColon3.5
This compoundLung4.0

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Research on related sulfonamide derivatives indicates that they can inhibit bacterial growth by targeting folate synthesis pathways.

Case Study:
In vitro studies revealed that certain derivatives exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes relevant to disease mechanisms.

Case Study:
Research has demonstrated that this compound acts as an inhibitor of the enzyme B-Raf kinase, which is implicated in various cancers. The inhibition was confirmed through biochemical assays showing a dose-dependent response .

EnzymeInhibition (%) at 10 μM
B-Raf75
PI3K60

Biochemical Studies

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, affecting their activity.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor function.

Comparison with Similar Compounds

4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide :

  • Key Differences : Replaces the sulfonyl-piperidine with a thioether linkage and a thiazole receptor.
  • Impact : Thioether groups may improve membrane permeability, while the thiazole ring could modulate electronic properties, affecting receptor affinity .

Physicochemical and Computational Analysis

  • Crystallography : Tools like SHELX and ORTEP-3 are critical for resolving sulfonamide conformations. The target compound’s sulfonyl-piperidine group likely adopts a chair conformation, similar to piperidine derivatives in .

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C23H33N5O3
  • Molecular Weight : 427.54 g/mol
  • CAS Number : Specific CAS not provided in sources.

The biological activity of this compound can be attributed to its structural components, particularly the pyrimidine and piperidine moieties. These structures are known to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide group has been associated with enzyme inhibition, particularly in carbonic anhydrases and other sulfonamide-sensitive enzymes .
  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that modifications in the piperidine ring enhance the interaction with target proteins involved in cancer progression .
  • Antibacterial Properties : The benzamide structure contributes to antibacterial activity, with some derivatives demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .

Biological Activity Overview

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific enzymes related to metabolic pathways and cancer. ,
Anticancer ActivityInduces apoptosis in various cancer cell lines through multiple pathways. ,
Antibacterial ActivityEffective against clinical strains of bacteria with low MIC values.
AnticonvulsantSome derivatives show potential anticonvulsant properties.

Case Studies

  • Anticancer Research :
    • A study evaluated the compound's effects on HeLa cells, demonstrating significant cytotoxicity at low concentrations. The mechanism involved the induction of apoptosis via both extrinsic and intrinsic pathways, highlighting the compound's potential as a chemotherapeutic agent .
  • Antibacterial Efficacy :
    • In a series of experiments, derivatives of the compound were tested against various bacterial strains, including Enterococcus faecalis and Staphylococcus aureus. Results indicated that certain modifications led to enhanced antibacterial activity, suggesting a promising avenue for developing new antibiotics .
  • Enzyme Inhibition Studies :
    • The compound was assessed for its ability to inhibit acetylcholinesterase (AChE) and urease enzymes. Results showed that it effectively reduced enzyme activity, which could have implications for treating conditions like Alzheimer's disease and urinary tract infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.